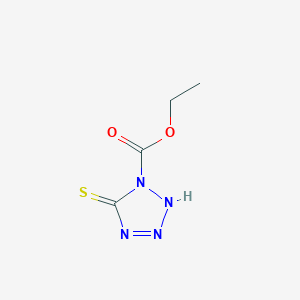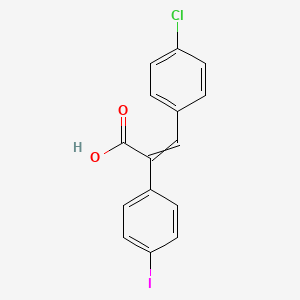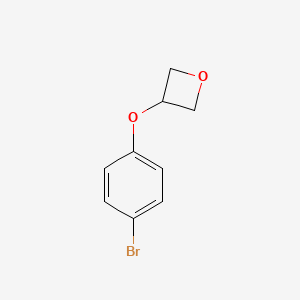
3-(4-Bromphenoxy)oxetan
Übersicht
Beschreibung
3-(4-Bromophenoxy)oxetane is an organic compound characterized by the presence of an oxetane ring substituted with a 4-bromophenoxy group. The oxetane ring is a four-membered cyclic ether, which is known for its ring strain and unique reactivity. The incorporation of a bromophenoxy group adds further chemical versatility, making this compound of interest in various fields of research and industry.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenoxy)oxetane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds due to its unique reactivity and structural features.
Material Science: Employed in the development of novel polymers and materials with specific properties.
Chemical Biology: Utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
Target of Action
Oxetanes, in general, have been employed to improve drugs’ physiochemical properties . They are more metabolically stable and lipophilicity neutral . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .
Mode of Action
Oxetanes have been known to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Biochemical Pathways
Oxetanes are known to influence the stability of metabolic pathways and can affect the basicity of adjacent nitrogen atoms .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and have neutral lipophilicity, which could impact their bioavailability .
Action Environment
The formation of the oxetane ring from an epoxide requires moderate heating .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)oxetane typically involves the reaction of 4-bromophenol with oxetane derivatives. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with an oxetane precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(4-Bromophenoxy)oxetane may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenoxy)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Ring-Opening Reactions: The strained oxetane ring is prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Peroxy acids, such as peroxytrifluoroacetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Ring-Opening: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted oxetane derivatives.
Oxidation: Oxetane oxides.
Reduction: Phenoxy derivatives.
Ring-Opening: Linear or branched ethers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenoxyoxetane: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-(4-Chlorophenoxy)oxetane: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
3-(4-Fluorophenoxy)oxetane:
Uniqueness
3-(4-Bromophenoxy)oxetane is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for the synthesis of complex molecules and the study of various chemical and biological processes .
Eigenschaften
IUPAC Name |
3-(4-bromophenoxy)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHYKLLJTJDHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
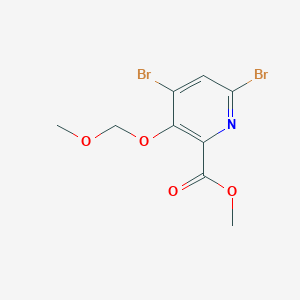
![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)
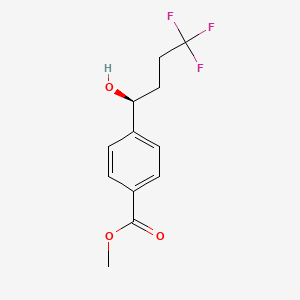
![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)
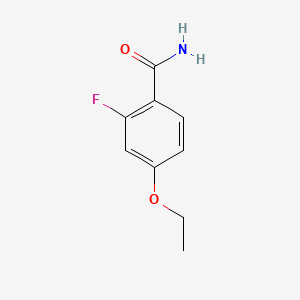
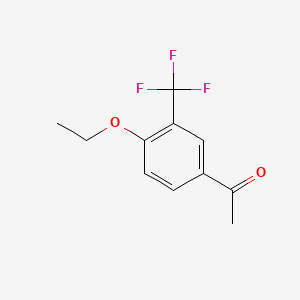
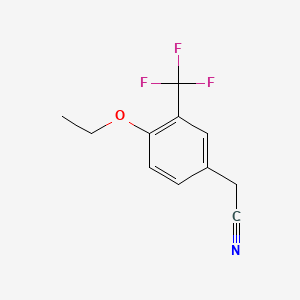
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)
![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)
![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)
